molecular formula C12H11NOS B076194 N-(5-Phenyl-2-thienyl)acetamide CAS No. 14770-86-6

N-(5-Phenyl-2-thienyl)acetamide

Cat. No.: B076194
CAS No.: 14770-86-6
M. Wt: 217.29 g/mol
InChI Key: OSKPBKKQLNRUFG-UHFFFAOYSA-N
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Description

N-(5-Phenyl-2-thienyl)acetamide is an acetamide derivative featuring a thiophene ring substituted at the 5-position with a phenyl group and an acetamide moiety at the 2-position of the thiophene. Thiophene and phenyl groups are common in medicinal chemistry due to their electronic and steric properties, which often enhance binding to biological targets .

Properties

CAS No.

14770-86-6

Molecular Formula

C12H11NOS

Molecular Weight

217.29 g/mol

IUPAC Name

N-(5-phenylthiophen-2-yl)acetamide

InChI

InChI=1S/C12H11NOS/c1-9(14)13-12-8-7-11(15-12)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)

InChI Key

OSKPBKKQLNRUFG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(S1)C2=CC=CC=C2

Canonical SMILES

CC(=O)NC1=CC=C(S1)C2=CC=CC=C2

Other CAS No.

14770-86-6

Synonyms

N-(5-phenyl-2-thienyl)acetamide

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Electronic Effects

The compound’s phenyl-thiophene-acetamide architecture distinguishes it from other acetamides. Key structural analogues include:

a) N-(3-Acetyl-2-thienyl)acetamide Derivatives
  • Structure : Features a 3-acetyl group on the thiophene ring instead of phenyl.
  • Such derivatives are noted as intermediates for synthesizing advanced thiophene-based compounds .
b) N-(5-Formyl-2-thienyl)acetamide
  • Structure : Substitutes phenyl with a formyl group at the 5-position of the thiophene.
  • Impact : The formyl group increases polarity, likely reducing lipophilicity compared to the phenyl variant. This could influence pharmacokinetic properties like absorption and membrane permeability .
c) 2-[(5-Methoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
  • Structure : Combines benzimidazole and trifluoromethylphenyl groups.
  • Impact : The trifluoromethyl group enhances metabolic stability and bioavailability, while the benzimidazole moiety may contribute to antimicrobial or anticancer activity. In contrast, the phenyl-thiophene system in N-(5-Phenyl-2-thienyl)acetamide lacks such heterocyclic complexity .
a) Antimicrobial and Antifungal Acetamides
  • Key Analogues : Compounds 47–50 (from ) with benzo[d]thiazol-sulfonyl-piperazine substituents.
  • Activity : Exhibit strong antimicrobial (gram-positive bacteria) and antifungal effects. The phenyl group in this compound may offer similar hydrophobic interactions for microbial membrane targeting but lacks the sulfonyl-piperazine moiety linked to enhanced activity .
b) Analgesic Thiazole-Pyrazole Acetamides
  • Key Analogues : Compounds 8c and 8e () with thiazole and pyrazole moieties.
  • Activity: Demonstrated significant analgesic properties. The phenyl group in this compound may mimic the aromatic interactions of these moieties but requires functionalization (e.g., dimethylamino or methyl groups) to achieve comparable efficacy .
c) Thiadiazole and Cyano-Substituted Acetamides
  • Key Analogues: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-fluorophenyl)acetamide () and N-(5-Chloro-2-methylphenyl)-2-cyanoacetamide ().
  • The phenyl-thiophene system may require additional electronegative substituents to replicate such effects .

Comparative Data Table

Compound Name Key Substituents Biological Activity Structural Insights Reference
This compound Phenyl, thienyl Unknown (inferred) High lipophilicity for membrane uptake
N-(3-Acetyl-2-thienyl)acetamide Acetyl, thienyl Intermediate for synthesis Electron-withdrawing acetyl group
Compound 47 (Benzo[d]thiazol derivative) Piperazine, difluorophenyl Antimicrobial Sulfonyl group enhances potency
8c (Thiazole-pyrazole derivative) Dimethylaminophenyl, thiazole Analgesic Aromatic stacking interactions
N-(5-Formyl-2-thienyl)acetamide Formyl, thienyl Unknown Increased polarity

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